Cas no 156425-81-9 (2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile)

2-Amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic organic compound featuring a quinoline core substituted with amino, oxo, and nitrile functional groups. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. Its reactivity allows for further functionalization, enabling the synthesis of diverse biologically active derivatives. The compound’s stability under standard conditions and well-defined crystalline properties facilitate handling and purification. Its utility in medicinal chemistry is underscored by its role in developing compounds with potential antimicrobial, anticancer, or kinase inhibitory activity. The nitrile group offers additional synthetic flexibility for further transformations, making it a valuable building block in organic synthesis.
2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile structure
156425-81-9 structure
商品名:2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile
CAS番号:156425-81-9
MF:C10H7N3O
メガワット:185.182081460953
MDL:MFCD26132036
CID:5238102

2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile 化学的及び物理的性質

名前と識別子

    • 3-Quinolinecarbonitrile, 2-amino-1,4-dihydro-4-oxo-
    • 2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile
    • MDL: MFCD26132036
    • インチ: 1S/C10H7N3O/c11-5-7-9(14)6-3-1-2-4-8(6)13-10(7)12/h1-4H,(H3,12,13,14)
    • InChIKey: USKBIWBLJHCVOP-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=CC=C2)C(=O)C(C#N)=C1N

2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-305969-1.0g
2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile
156425-81-9 95.0%
1.0g
$321.0 2025-03-19
Enamine
EN300-309121-5.0g
2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile
156425-81-9 75%
5g
$929.0 2023-05-26
Enamine
EN300-309121-0.1g
2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile
156425-81-9 75%
0.1g
$111.0 2023-05-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01030991-5g
2-Amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile
156425-81-9 95%
5g
¥8505.0 2023-02-27
Enamine
EN300-305969-2.5g
2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile
156425-81-9 95.0%
2.5g
$629.0 2025-03-19
Enamine
EN300-305969-1g
2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile
156425-81-9 75%
1g
$321.0 2023-09-05
Enamine
EN300-305969-10g
2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile
156425-81-9 75%
10g
$1380.0 2023-09-05
Enamine
EN300-305969-0.25g
2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile
156425-81-9 95.0%
0.25g
$159.0 2025-03-19
Enamine
EN300-305969-0.05g
2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile
156425-81-9 95.0%
0.05g
$75.0 2025-03-19
Enamine
EN300-305969-0.1g
2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile
156425-81-9 95.0%
0.1g
$111.0 2025-03-19

2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile 関連文献

2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrileに関する追加情報

2-Amino-4-Oxo-1,4-Dihydroquinoline-3-Carbonitrile: A Comprehensive Overview

The compound with CAS No. 156425-81-9, known as 2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinolines, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and materials science. The quinoline framework serves as a versatile scaffold for the design of bioactive molecules, and the substitution pattern in 2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile introduces unique chemical properties that make it a valuable subject for research.

Recent studies have highlighted the potential of 2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile as a lead compound in the development of novel therapeutic agents. Its structure features an amino group at position 2, an oxo group at position 4, and a cyano group at position 3. These functional groups contribute to its ability to interact with biological targets, such as enzymes and receptors, making it a promising candidate for drug design. The cyano group, in particular, is known to enhance the molecule's stability and bioavailability, which are critical factors in pharmaceutical applications.

The synthesis of 2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves a multi-step process that typically begins with the preparation of quinoline derivatives. One common approach involves the condensation of o-aminoacetophenone with a suitable nitrile source under specific reaction conditions. The optimization of these conditions has been a focus of recent research efforts, with studies exploring the use of various catalysts and solvents to improve yield and purity. For instance, researchers have reported successful syntheses using microwave-assisted techniques, which significantly reduce reaction times while maintaining high product quality.

The chemical properties of 2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile are influenced by its conjugated π-system and the electron-withdrawing nature of its substituents. These properties make it an interesting candidate for applications in materials science, particularly in the development of organic semiconductors and optoelectronic devices. Recent studies have demonstrated that this compound exhibits excellent charge transport properties, which are essential for devices such as organic field-effect transistors (OFETs) and light-emitting diodes (LEDs). Its ability to form stable π-stacked structures further enhances its potential in these areas.

In terms of biological activity, 2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile has shown promising results in preliminary assays targeting various disease states. For example, studies have indicated that this compound exhibits potent anti-inflammatory and antioxidant properties, which could be harnessed for the development of treatments for chronic diseases such as arthritis and neurodegenerative disorders. Additionally, its ability to inhibit key enzymes involved in cancer cell proliferation has positioned it as a potential lead compound in anticancer drug discovery.

The structural versatility of 2-amino-4 oxo 1 4 dihydro quinoline 3 carbonitrile allows for further modification to enhance its bioactivity and pharmacokinetic profile. Researchers have explored various substitution patterns at different positions on the quinoline ring to optimize its interactions with biological targets. For instance, the introduction of hydroxyl or methoxy groups has been shown to improve solubility and membrane permeability without compromising its core activity.

From an environmental perspective, the synthesis and application of 2 amino 4 oxo 1 4 dihydro quinoline 3 carbonitrile are considered sustainable due to its relatively low toxicity profile and biodegradability under controlled conditions. This aligns with current trends toward green chemistry practices in pharmaceutical and materials research.

In conclusion, 2 amino 4 oxo 1 4 dihydro quinoline 3 carbonitrile is a multifaceted compound with significant potential across diverse fields. Its unique chemical properties, coupled with recent advancements in synthesis and application strategies, make it an exciting area of ongoing research. As scientific understanding continues to evolve, this compound is poised to play a pivotal role in advancing both therapeutic development and materials science.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:156425-81-9)2-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile
A1001199
清らかである:99%/99%
はかる:5g/1g
価格 ($):1115.0/384.0